molecular formula C17H18ClNO3S B11500103 Ethyl 3-(2-chlorophenyl)-3-[(thien-2-ylacetyl)amino]propanoate

Ethyl 3-(2-chlorophenyl)-3-[(thien-2-ylacetyl)amino]propanoate

Cat. No.: B11500103
M. Wt: 351.8 g/mol
InChI Key: PKEDVIUFWOAXQI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-[(thien-2-ylacetyl)amino]propanoate is a synthetic organic compound that belongs to the class of esters. This compound is characterized by the presence of a chlorophenyl group, a thienylacetyl group, and an amino propanoate moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-3-[(thien-2-ylacetyl)amino]propanoate typically involves the following steps:

    Formation of the Thienylacetyl Intermediate: This step involves the acylation of thiophene with an appropriate acyl chloride under Friedel-Crafts conditions.

    Amination: The thienylacetyl intermediate is then reacted with an appropriate amine to form the thienylacetylamino derivative.

    Esterification: The final step involves the esterification of the amino derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-[(thien-2-ylacetyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-[(thien-2-ylacetyl)amino]propanoate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromophenyl)-3-[(thien-2-ylacetyl)amino]propanoate
  • Ethyl 3-(2-fluorophenyl)-3-[(thien-2-ylacetyl)amino]propanoate
  • Ethyl 3-(2-methylphenyl)-3-[(thien-2-ylacetyl)amino]propanoate

Uniqueness

Ethyl 3-(2-chlorophenyl)-3-[(thien-2-ylacetyl)amino]propanoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H18ClNO3S

Molecular Weight

351.8 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(2-thiophen-2-ylacetyl)amino]propanoate

InChI

InChI=1S/C17H18ClNO3S/c1-2-22-17(21)11-15(13-7-3-4-8-14(13)18)19-16(20)10-12-6-5-9-23-12/h3-9,15H,2,10-11H2,1H3,(H,19,20)

InChI Key

PKEDVIUFWOAXQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CC2=CC=CS2

Origin of Product

United States

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